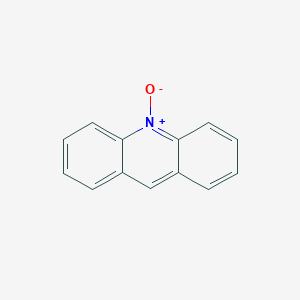

Acridine 10-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acridine 10-oxide is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Acridine derivatives, including acridine 10-oxide, have been extensively studied for their medicinal properties. They exhibit a range of biological activities that make them valuable in drug development.

- Antiviral Activity : this compound has demonstrated antiviral properties, particularly against viruses such as HIV. Research indicates that compounds related to acridine can inhibit viral replication without causing significant cytotoxicity to host cells . For instance, 9-aminoacridine has shown effectiveness in inhibiting HIV-1 in infected cell lines .

- Antimalarial Properties : Recent studies have highlighted the potential of acridine derivatives in treating malaria. Hybrid compounds combining artemisinin and acridine have exhibited enhanced activity against Plasmodium falciparum, suggesting a promising avenue for malaria treatment .

- Neurodegenerative Diseases : Acridine derivatives are being explored for their potential in treating Alzheimer's disease. Certain acridines have been identified as imaging agents for amyloid plaques associated with Alzheimer's, facilitating early diagnosis and monitoring of the disease .

Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial properties:

- Bacterial Inhibition : The compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that acridine derivatives possess potent antibacterial activity, which could be harnessed in developing new antibiotics amid rising antibiotic resistance .

- Antifungal Properties : Acridines have also been tested against fungal pathogens. Their efficacy suggests potential applications in treating fungal infections, particularly those resistant to conventional therapies .

Anticancer Research

The anticancer potential of this compound is another area of active research:

- Cytotoxicity Against Cancer Cell Lines : Acridine derivatives have been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and leukemia (HL-60) cells. For example, studies report that certain acridine compounds exhibit enhanced cytotoxicity compared to standard chemotherapeutic agents .

- DNA Intercalation : this compound has been studied for its ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells. This mechanism underlies its potential as a chemotherapeutic agent .

Corrosion Inhibition

This compound has also found applications as a corrosion inhibitor:

- Corrosion Protection : Research shows that acridines can effectively protect metals from corrosion in acidic environments. For instance, studies reported that acridine-based inhibitors achieved high inhibition efficiencies (up to 99%) at low concentrations in hydrochloric acid solutions . This property is particularly valuable in industrial applications where metal integrity is critical.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral and neuroprotective properties | Effective against HIV; potential imaging agents for Alzheimer's disease |

| Antimicrobial Activity | Inhibition of bacteria and fungi | Potent antibacterial and antifungal activities observed |

| Anticancer Research | Induction of apoptosis in cancer cells | Enhanced cytotoxicity against various cancer cell lines |

| Corrosion Inhibition | Protection of metals from corrosion | High inhibition efficiency noted in acidic environments |

Propiedades

Número CAS |

10399-73-2 |

|---|---|

Fórmula molecular |

C13H9NO |

Peso molecular |

195.22 g/mol |

Nombre IUPAC |

10-oxidoacridin-10-ium |

InChI |

InChI=1S/C13H9NO/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |

Clave InChI |

HYGIWTYYBBTQAL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.